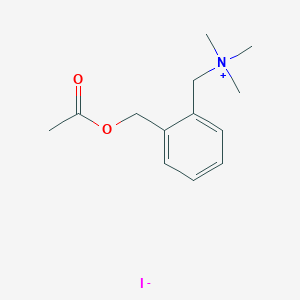
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium, also known as MTTMA, is a quaternary ammonium salt that has gained significant attention in the scientific community due to its potential applications in various fields. MTTMA is a versatile compound that can be synthesized using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a lipophilic cation that can accumulate in mitochondria due to the negative membrane potential. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be oxidized by complex III of the electron transport chain, leading to the formation of a radical cation that can react with oxygen to form superoxide. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also inhibit complex I of the electron transport chain, leading to the accumulation of reactive oxygen species and mitochondrial dysfunction.
Efectos Bioquímicos Y Fisiológicos
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have various biochemical and physiological effects. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can induce mitochondrial depolarization, leading to the release of cytochrome c and activation of apoptosis. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also induce mitochondrial fragmentation and autophagy. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several advantages for laboratory experiments. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a stable compound that can be stored at room temperature for extended periods. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium staining is relatively simple and can be performed in live cells. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has a high signal-to-noise ratio, enabling the detection of subtle changes in mitochondrial function. However, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has some limitations, including its potential toxicity at high concentrations and its potential interference with other mitochondrial substrates.
Direcciones Futuras
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several potential future directions in scientific research. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be used as a tool for studying mitochondrial dysfunction in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also be used as a mitochondrial substrate for developing new therapies that target mitochondrial dysfunction. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be modified to improve its specificity and reduce its potential toxicity.
Conclusion
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several potential future directions in scientific research and can be used as a tool for studying mitochondrial dysfunction in various diseases and developing new therapies that target mitochondrial dysfunction.
Métodos De Síntesis
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be synthesized using various methods, including the reaction of 2-acetoxymethylbenzyl chloride with trimethylamine or the reaction of 2-acetoxymethylbenzyl alcohol with trimethylamine and subsequent oxidation with chromium trioxide. The yield of 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be improved by optimizing reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been widely used in scientific research due to its ability to permeate cell membranes and accumulate in mitochondria. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been used as a mitochondrial staining agent in various cell types, including neurons, cardiomyocytes, and cancer cells. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium staining can provide information on mitochondrial function, morphology, and distribution. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been used as a mitochondrial substrate for measuring mitochondrial respiration and ATP production.
Propiedades
Número CAS |
145832-36-6 |
|---|---|
Nombre del producto |
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium |
Fórmula molecular |
C13H20NO2+ |
Peso molecular |
349.21 g/mol |
Nombre IUPAC |
[2-(acetyloxymethyl)phenyl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-11(15)16-10-13-8-6-5-7-12(13)9-14(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UBZYVWVVDOZXEP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C.[I-] |
SMILES canónico |
CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C.[I-] |
Sinónimos |
2-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium 2-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide 2-AMTMBM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



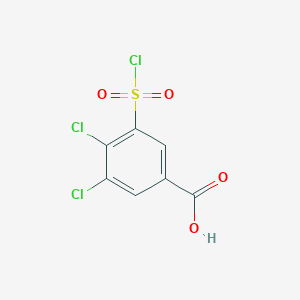
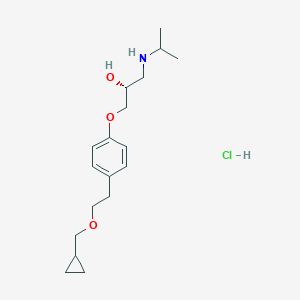
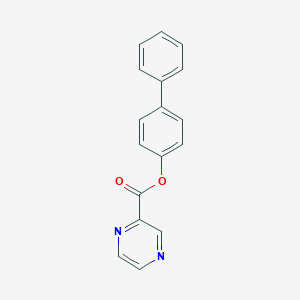
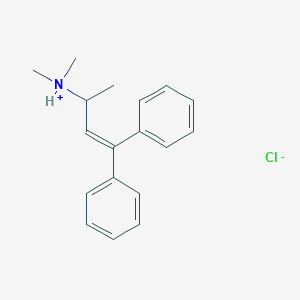
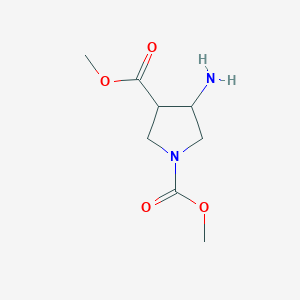
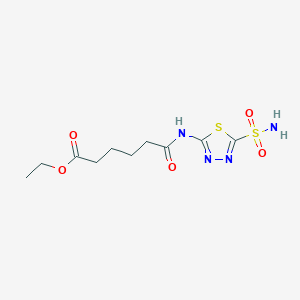
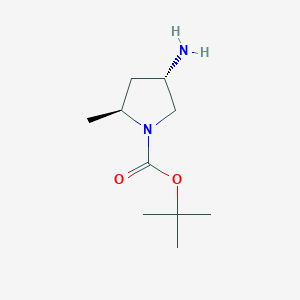
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
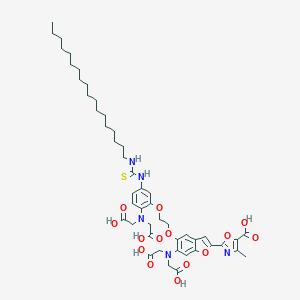
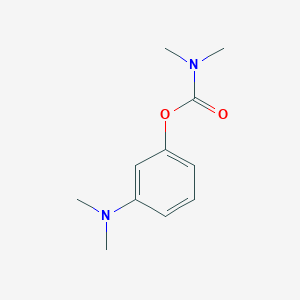
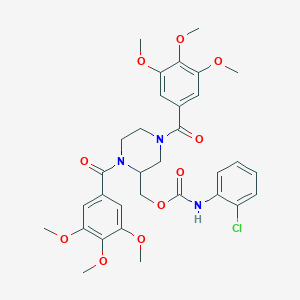
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)